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Abstract
Aureonitol, a tetrahydrofuran derivative of fungal origin, has emerged as a promising natural

product with significant biological activity, particularly as an antiviral agent. First isolated in

1979 from the South African plant Helichrysum aureonitens, it was later discovered to be a

secondary metabolite produced by various fungal species of the genus Chaetomium. Its

structural elucidation and confirmation of its relative and absolute stereochemistry were

definitively established through total synthesis. Aureonitol exhibits potent in vitro activity

against influenza A and B viruses, functioning through a distinct mechanism of action involving

the inhibition of viral entry by targeting the hemagglutinin glycoprotein. This technical guide

provides a comprehensive overview of the discovery, origin, and biological properties of

aureonitol, with a focus on detailed experimental protocols and data to support further

research and development.

Discovery and Origin
Aureonitol was first reported in 1979 as a natural product isolated from the flowering plant

Helichrysum aureonitens. However, subsequent research revealed that this compound is also

produced by various species of fungi belonging to the genus Chaetomium, which are

commonly found in soil and on decaying plant material.[1][2] This dual origin highlights the

diverse metabolic capabilities of microorganisms and their potential as sources of novel

bioactive compounds. The fungal production of aureonitol is particularly significant as it offers
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a more sustainable and scalable source for this compound compared to extraction from plant

material.

The absolute stereochemistry of naturally occurring (-)-aureonitol was determined to be (2S,

3R, 4S) through enantioselective total synthesis, which also confirmed its relative

stereochemistry.[3][4] This synthetic achievement was crucial for definitively establishing the

correct structure of the natural product and enabling the preparation of pure enantiomers for

biological evaluation.

Physicochemical Properties and Structure
Elucidation
Aureonitol is a tetrahydrofuran derivative with the chemical formula C₁₃H₁₈O₂. Its structure

features a central tetrahydrofuran ring substituted with a butadienyl group at position 2 and a

pentadienyl group at position 4.

The structure of aureonitol was elucidated using a combination of spectroscopic techniques,

primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 1: Physicochemical Properties of Aureonitol

Property Value

Molecular Formula C₁₃H₁₈O₂

Molecular Weight 206.28 g/mol

Appearance Not reported in detail

Stereochemistry (2S, 3R, 4S) for (-)-aureonitol

Experimental Protocol: Structure Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR

spectra are essential for determining the connectivity of atoms in the aureonitol molecule.

Sample Preparation: A sample of purified aureonitol (typically 1-5 mg) is dissolved in a

deuterated solvent (e.g., CDCl₃, CD₃OD, or C₆D₆) in an NMR tube.
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Data Acquisition: ¹H NMR, ¹³C NMR, and various 2D NMR experiments (e.g., COSY, HSQC,

HMBC) are performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Analysis:

¹H NMR: The chemical shifts (δ) of the proton signals provide information about their

electronic environment. The coupling constants (J) between adjacent protons reveal their

spatial relationships and are crucial for determining the relative stereochemistry of the

tetrahydrofuran ring.

¹³C NMR: The chemical shifts of the carbon signals indicate the types of carbon atoms

present (e.g., sp², sp³, carbonyl).

2D NMR: COSY spectra establish proton-proton correlations, while HSQC and HMBC

spectra reveal one-bond and multiple-bond proton-carbon correlations, respectively. This

information is pieced together to build the complete carbon skeleton and assign all proton

and carbon resonances.

Table 2: Representative ¹H and ¹³C NMR Data for Aureonitol (in CDCl₃) (Note: Specific

chemical shifts may vary slightly depending on the solvent and instrument used.)
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Position δC (ppm)
δH (ppm, multiplicity, J in
Hz)

Tetrahydrofuran Ring

2 ~82.0 ~4.5 (m)

3 ~75.0 ~4.0 (m)

4 ~45.0 ~2.5 (m)

5 ~70.0 ~3.8 (m), ~3.6 (m)

Butadienyl Sidechain

1' ~130.0 ~6.3 (m)

2' ~135.0 ~6.0 (m)

3' ~118.0 ~5.2 (m)

4' ~137.0 ~5.1 (m)

Pentadienyl Sidechain

1'' ~130.0 ~6.2 (m)

2'' ~132.0 ~5.8 (m)

3'' ~130.0 ~5.7 (m)

4'' ~135.0 ~5.5 (m)

5'' ~18.0 ~1.7 (d)

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the

exact mass of the molecule, which allows for the calculation of its elemental composition.

Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern of

the molecule, which can be used to confirm the presence of specific structural motifs.

Sample Preparation: A dilute solution of aureonitol is introduced into the mass spectrometer.

Data Acquisition: The sample is ionized (e.g., using electrospray ionization - ESI) and the

mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy. For MS/MS,
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the molecular ion is fragmented, and the m/z values of the resulting fragment ions are

recorded.

Data Analysis: The elemental composition is calculated from the accurate mass. The

fragmentation pattern is analyzed to identify characteristic losses of neutral fragments, which

can corroborate the proposed structure.

Biological Activity and Mechanism of Action
The most well-characterized biological activity of aureonitol is its potent inhibition of influenza

A and B viruses.

Table 3: Anti-influenza Activity of Aureonitol

Virus Strain EC₅₀ (nM) CC₅₀ (µM)
Selectivity Index
(SI = CC₅₀/EC₅₀)

Influenza A(H3N2) 100 1426 14260

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half-

maximal response. CC₅₀ (Half-maximal cytotoxic concentration) is the concentration of a drug

that is cytotoxic to 50% of cells.

Mechanism of Action: Inhibition of Viral Entry
Aureonitol's anti-influenza activity stems from its ability to interfere with the early stages of the

viral life cycle, specifically viral entry into the host cell. The primary target of aureonitol is the

viral surface glycoprotein hemagglutinin (HA).

Molecular modeling studies have shown that aureonitol docks into the sialic acid-binding site

on the hemagglutinin protein. This binding prevents the attachment of the virus to sialic acid

receptors on the surface of host cells, a critical first step in influenza virus infection. By blocking

this interaction, aureonitol effectively inhibits viral adsorption and subsequent entry into the

cell.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://www.benchchem.com/product/b1264973?utm_src=pdf-body
https://www.benchchem.com/product/b1264973?utm_src=pdf-body
https://www.benchchem.com/product/b1264973?utm_src=pdf-body
https://www.benchchem.com/product/b1264973?utm_src=pdf-body
https://www.benchchem.com/product/b1264973?utm_src=pdf-body
https://www.benchchem.com/product/b1264973?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1264973?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Influenza Virus
Host Cell

Aureonitol Hemagglutinin (HA)

Binds to
sialic acid

binding site Sialic Acid ReceptorBinding Blocked Viral EntryInhibited

Click to download full resolution via product page

Caption: Aureonitol's mechanism of action against influenza virus.

Experimental Protocols for Biological Assays
This assay is used to determine the concentration of an antiviral compound that inhibits the

formation of viral plaques.

Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well or 12-well

plates and grown to confluency.

Virus Infection: Serial dilutions of the influenza virus are prepared, and the cell monolayers

are infected with a known amount of virus (multiplicity of infection - MOI).

Compound Treatment: Immediately after infection, the virus inoculum is removed, and the

cells are overlaid with a semi-solid medium (e.g., agarose or Avicel) containing various

concentrations of aureonitol.

Incubation: The plates are incubated for 2-3 days at 37°C to allow for plaque formation.

Staining and Quantification: The cell monolayers are fixed (e.g., with 10% formalin) and

stained with a solution of crystal violet, which stains the living cells but not the plaques

(areas of dead cells). The plaques are then counted, and the percentage of plaque reduction

compared to a no-drug control is calculated. The EC₅₀ value is determined from the dose-

response curve.
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Plaque Reduction Assay Workflow
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Caption: Workflow for the plaque reduction assay.

This colorimetric assay is used to assess the metabolic activity of cells and is a common

method for determining the cytotoxicity of a compound.
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Cell Culture: MDCK cells are seeded in 96-well plates and incubated to allow for cell

attachment.

Compound Treatment: The cells are treated with a range of concentrations of aureonitol and

incubated for a period of time (e.g., 48-72 hours).

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) is added to each well. Metabolically active cells will reduce the yellow MTT to

purple formazan crystals.

Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve

the formazan crystals.

Absorbance Measurement: The absorbance of the purple solution is measured using a

microplate reader at a wavelength of approximately 570 nm.

Data Analysis: The absorbance values are proportional to the number of viable cells. The

percentage of cell viability is calculated relative to untreated control cells, and the CC₅₀ value

is determined from the dose-response curve.
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MTT Assay Workflow
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Caption: Workflow for the MTT cytotoxicity assay.

Synthesis and Isolation
Total Synthesis
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The total synthesis of (-)-aureonitol was first reported by Jervis and Cox in 2008. This

synthesis not only confirmed the structure and stereochemistry of the natural product but also

provided a route for the preparation of analogues for structure-activity relationship studies. The

key step in their synthesis involved a stereoselective intramolecular allylation of an allylsilane

with an aldehyde to construct the trisubstituted tetrahydrofuran core.

A detailed step-by-step protocol for the total synthesis can be found in the supporting

information of the original publication by Jervis and Cox (2008) in the Journal of Organic

Chemistry.

Isolation from Chaetomium sp.
Aureonitol can be isolated from the fermentation broth of Chaetomium species. The general

procedure involves fungal culture, extraction of the secondary metabolites, and

chromatographic purification.

Fungal Fermentation: A pure culture of a Chaetomium species known to produce aureonitol
(e.g., Chaetomium globosum) is grown in a suitable liquid or solid medium (e.g., potato

dextrose broth or rice medium) for several weeks.

Extraction: The fungal biomass and/or the culture broth are extracted with an organic solvent

such as ethyl acetate or methanol to obtain a crude extract containing a mixture of

secondary metabolites.

Chromatographic Purification: The crude extract is subjected to a series of chromatographic

techniques to isolate aureonitol. This typically involves:

Column Chromatography: The crude extract is first fractionated on a silica gel column

using a gradient of solvents (e.g., hexane and ethyl acetate) to separate compounds

based on their polarity.

High-Performance Liquid Chromatography (HPLC): Fractions containing aureonitol are

further purified by reversed-phase HPLC using a C18 column and a mobile phase of

methanol and water or acetonitrile and water.

Purity Assessment: The purity of the isolated aureonitol is assessed by HPLC and NMR

spectroscopy.
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Host Cell Signaling Pathways
Currently, there is limited information available on the specific downstream signaling pathways

in host cells that are affected by aureonitol during viral infection. The primary mechanism of

action is understood to be the direct inhibition of viral entry by binding to hemagglutinin.

However, it is known that influenza virus infection activates several host cell signaling

pathways, including the NF-κB and interferon signaling pathways, which are crucial for the

host's innate immune response. Future research could investigate whether aureonitol, in
addition to its direct antiviral effect, modulates these or other host cell signaling pathways,

which could contribute to its overall therapeutic potential.

Interestingly, in the producing fungus Chaetomium globosum, aureonitol has been found to act

as a transcriptional regulator, influencing the biosynthesis of other secondary metabolites. This

suggests that aureonitol can interact with biological macromolecules to modulate gene

expression, a property that warrants further investigation in the context of host-pathogen

interactions.

Future Directions
Aureonitol represents a promising lead compound for the development of new anti-influenza

drugs with a novel mechanism of action. Future research efforts should focus on:

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of

aureonitol analogues to identify compounds with improved potency, selectivity, and

pharmacokinetic properties.

In Vivo Efficacy Studies: Evaluation of the antiviral efficacy of aureonitol in animal models of

influenza infection.

Investigation of Host Cell Signaling: Elucidation of any effects of aureonitol on host cell

signaling pathways during viral infection to better understand its complete mechanism of

action and potential immunomodulatory effects.

Optimization of Fungal Production: Development of high-yielding fermentation and

purification processes to ensure a sustainable supply of aureonitol for further research and

development.
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Conclusion
Aureonitol is a fascinating natural product with a unique origin and a well-defined mechanism

of action against influenza viruses. Its ability to target the viral hemagglutinin and block viral

entry makes it an attractive candidate for the development of new antiviral therapies,

particularly in the face of emerging drug resistance to existing anti-influenza agents. The

detailed experimental protocols and data presented in this technical guide are intended to

facilitate further research into this promising molecule and accelerate its potential translation

into a clinical candidate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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